

Application Note: Comprehensive Characterization of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

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Compound of Interest

Compound Name: 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

CAS No.: 959240-25-6

Cat. No.: B1416192

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Introduction & Molecule Profile[1][2]

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde (CAS: 959240-25-6) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., CDK, JAK inhibitors) and antiviral therapeutics.[1] Its structure combines a basic pyrimidine core with a reactive aldehyde handle and an ether side chain.

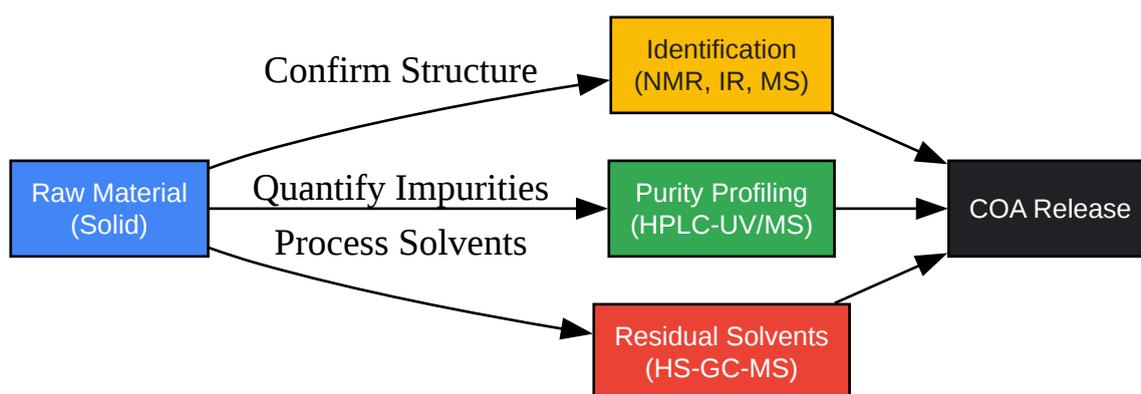
While the pyrimidine ring offers UV stability, the C-5 aldehyde group introduces significant analytical challenges, specifically susceptibility to oxidation (to the corresponding carboxylic acid) and nucleophilic attack by protic solvents (hemiacetal formation). This guide outlines a robust analytical control strategy designed to mitigate these risks during characterization and release testing.

Physicochemical Profile

Property	Description	Analytical Implication
Molecular Formula	C ₇ H ₈ N ₂ O ₂	MW = 152.15 g/mol
Functional Groups	Pyrimidine (Basic), Aldehyde (Reactive), Ether	Dual-mode detection (UV/MS); pH-dependent retention.
Solubility	Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water	Critical: Avoid Methanol as a diluent due to hemiacetal formation.
pKa	~1.0 - 2.0 (Pyrimidine N)	Requires buffered mobile phase to prevent peak tailing.
UV Max	~250–270 nm	Strong chromophore suitable for HPLC-UV.

Analytical Strategy & Workflow

The characterization strategy relies on orthogonal methods to ensure structural integrity and purity. The following workflow integrates spectroscopic identification with chromatographic separation, prioritizing the stability of the aldehyde functionality.



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Figure 1: Integrated analytical workflow for the characterization of pyrimidine intermediates.

Primary Protocol: HPLC-UV/MS Purity Profiling

Challenge: Aldehydes react with methanol (a common HPLC diluent) to form hemiacetals, resulting in split peaks or "ghost" impurities. Solution: Use Acetonitrile (ACN) as the diluent and a slightly acidic aqueous mobile phase to protonate the pyrimidine nitrogen, ensuring sharp peak shape.

Method Parameters

Parameter	Setting	Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m (e.g., Waters XBridge or Agilent Zorbax)	Standard reversed-phase retention.
Mobile Phase A	0.1% Formic Acid in Water	Acidic pH (~2.7) suppresses silanol activity and protonates the basic pyrimidine.
Mobile Phase B	Acetonitrile (HPLC Grade)	Aprotic solvent prevents hemiacetal formation.
Flow Rate	1.0 mL/min	Standard backpressure management.
Column Temp	30°C	Maintains reproducible retention times.
Detection	UV @ 260 nm (Reference 360 nm)	Matches the pyrimidine π - π^* transition.
Diluent	100% Acetonitrile	CRITICAL: Do not use Methanol or Ethanol.

Gradient Program

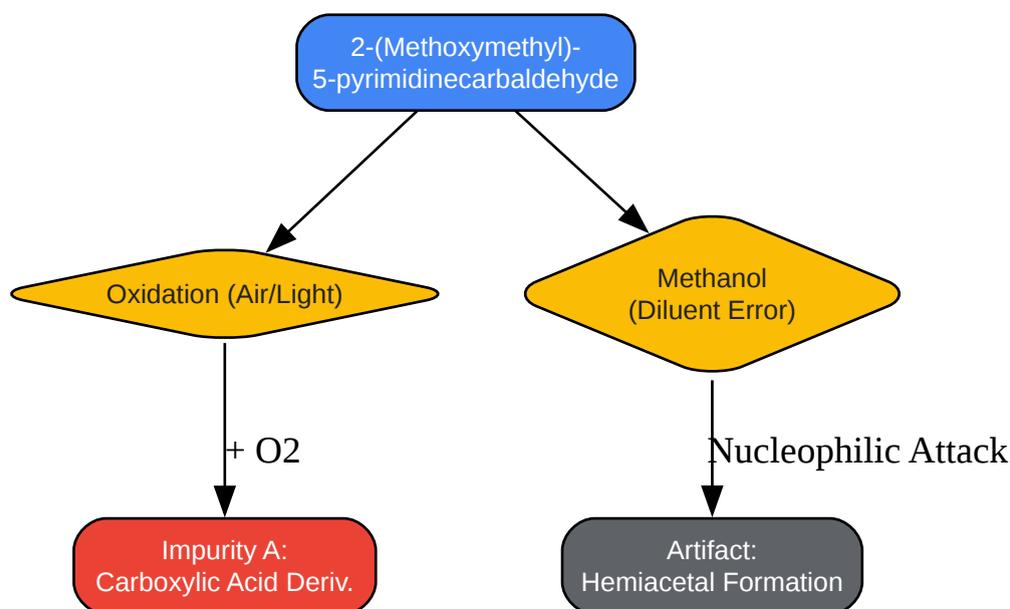
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	10	90
18.0	10	90
18.1	95	5
23.0	95	5

Sample Preparation Protocol

- Stock Solution: Accurately weigh 10 mg of the substance into a 10 mL volumetric flask.
- Dissolution: Add ~8 mL of Acetonitrile. Sonicate for 5 minutes. The compound should dissolve readily.
- Final Volume: Dilute to volume with Acetonitrile. (Conc: 1.0 mg/mL).
- Filtration: Filter through a 0.22 μ m PTFE syringe filter into an amber vial (aldehydes can be light-sensitive).

Impurity Fate Mapping & Degradation

Understanding the reactivity of the aldehyde group is essential for distinguishing between process impurities and degradation products.



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Figure 2: Degradation pathways and analytical artifacts common to pyrimidine aldehydes.

Key Impurities to Monitor:

- The Carboxylic Acid (Oxidation): The aldehyde at C-5 oxidizes to 2-(methoxymethyl)pyrimidine-5-carboxylic acid. This will elute earlier than the main peak in RP-HPLC due to increased polarity.
- The Dimer (Cannizzaro-type): Under basic conditions, aldehydes can disproportionate. Ensure pH < 7 during handling.

Structural Identification (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO- d_6 is preferred over $CDCl_3$ to prevent potential reactions with trace acid in chloroform and for better solubility.

- 1H NMR (400 MHz, DMSO- d_6):
 - δ 10.1 ppm (s, 1H): Distinctive aldehyde proton (-CHO).

- δ 9.2 ppm (s, 2H): Pyrimidine ring protons (H-4, H-6). The symmetry makes these equivalent.
- δ 4.7 ppm (s, 2H): Methylene group (-CH₂-O-).
- δ 3.4 ppm (s, 3H): Methoxy group (-O-CH₃).

Infrared Spectroscopy (FT-IR)

- 1710–1690 cm⁻¹: Strong C=O stretch (Aldehyde).
- 1590–1550 cm⁻¹: C=N / C=C aromatic ring stretches (Pyrimidine).
- 2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of the aldehyde).

Residual Solvent Analysis (GC-Headspace)

Since the synthesis likely involves methylation or formylation steps, residual solvents like Methanol, THF, or DMF must be controlled.

Method: Headspace GC-MS (or FID).

- Column: DB-624 (or equivalent G43), 30m x 0.32mm.
- Carrier Gas: Helium @ 1.5 mL/min.
- Oven: 40°C (hold 5 min) -> 220°C.
- Inlet: Split 10:1.
- Headspace: Incubate at 80°C for 20 min. Note: Avoid excessive temperatures to prevent thermal degradation of the aldehyde.

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